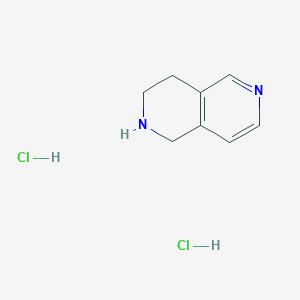

1,2,3,4-Tetrahydro-2,6-naphthyridine dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2,3,4-tetrahydro-2,6-naphthyridine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2.2ClH/c1-3-9-6-8-2-4-10-5-7(1)8;;/h1,3,6,10H,2,4-5H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXPFQYFUMUHIAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=NC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

449175-43-3 | |

| Record name | 1,2,3,4-tetrahydro-2,6-naphthyridine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Tetrahydronaphthyridine Scaffold: A Privileged Core for Modulating Complex Biological Systems

An In-Depth Technical Guide:

This guide provides a comprehensive exploration of the tetrahydronaphthyridine (THN) scaffold, a bicyclic N-heterocycle that has emerged as a cornerstone in modern medicinal chemistry. Its unique three-dimensional architecture, combining a rigid aromatic pyridine ring with a flexible saturated piperidine ring, offers a compelling blend of structural rigidity, high fraction of sp³-hybridized carbons (Fsp³), and versatile points for chemical modification.[1] These characteristics make THNs highly prized in drug discovery, enabling the development of small molecules with improved aqueous solubility, metabolic stability, and target selectivity.[1][2] We will delve into the key biological activities of THN derivatives, the underlying mechanisms of action, and the strategic considerations for their application in drug development, supported by field-proven experimental protocols.

The THN Scaffold: Structural Significance and Synthetic Versatility

The tetrahydronaphthyridine framework consists of a fused pyridine and piperidine ring system. Depending on the position of the nitrogen atoms, several isomers exist (e.g., 1,5-, 1,6-, 1,7-, and 1,8-THN), each presenting a unique vectoral display of substituents for probing interactions with biological targets.[1] The non-planar, sp³-rich nature of the piperidine ring is particularly advantageous for escaping the "flatland" of traditional aromatic drug candidates, often leading to enhanced binding affinity and improved physicochemical properties.

The accessibility of these scaffolds is crucial for their adoption in drug discovery. Modern synthetic strategies have evolved to enable modular and scalable access to diverse THN cores. Initial methods often relied on multi-step sequences, but recent innovations, such as intramolecular cobalt-catalyzed [2+2+2] cyclizations and photoredox-catalyzed hydroaminoalkylation (HAA), have streamlined their synthesis, making them amenable to library generation for high-throughput screening.[1][3]

Logical Relationship: The Drug Discovery & Development Cycle for THN Scaffolds

Caption: Iterative cycle of synthesis, screening, and optimization in THN-based drug discovery.

Key Therapeutic Applications and Mechanisms of Action

The structural versatility of the THN scaffold has led to its successful application across multiple therapeutic areas.

Oncology: Targeting Protein Kinases

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer, making them prime therapeutic targets.[4] THN scaffolds have proven to be exceptional cores for designing potent and selective kinase inhibitors.

-

FGFR4 Inhibition: Scaffold morphing from a quinoline to a THN core was a key strategy in the development of Roblitinib (FGF401), a selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). This modification improved aqueous solubility and overall drug-like properties.[1]

-

CDK9 Inhibition: Cyclin-dependent kinase 9 (CDK9) is a crucial regulator of transcription, and its inhibition is a validated anti-cancer strategy. Optimization of a multi-targeted inhibitor led to the discovery of a tetrahydrothiazolopyridine-based pyrimidine (compound 8e) with high potency (IC₅₀ = 5.5 nM) and selectivity for CDK9 over other CDKs.[5] This compound demonstrated significant tumor growth inhibition in xenograft models.[5]

-

ERK2 Inhibition: Structure-based design has been used to develop tetrahydro-pyrazolopyridine-based inhibitors of ERK2, a key component of the MAPK signaling pathway. These efforts focused on improving potency and lipophilic efficiency, leading to compounds with improved in vitro clearance profiles.[6]

Caption: THN-based inhibitors block the MAPK/ERK signaling pathway at the ERK2 kinase.

Antimicrobial Agents: Targeting Bacterial DNA Gyrase

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial agents. THN derivatives have shown promise in this area, particularly as inhibitors of bacterial DNA gyrase, an essential enzyme for DNA replication.[7][8] A potent antibacterial agent featuring a tetrahydronaphthyridine spiropyrimidinetrione core was synthesized and shown to inhibit DNA gyrase.[7] The stereochemistry of substituents on the scaffold is often critical for maintaining potent activity.[9]

Neurodegenerative Disorders: Modulating Cholinergic Pathways

Heterocyclic compounds play a pivotal role in the development of drugs for neurodegenerative diseases like Alzheimer's and Parkinson's.[10] The THN scaffold is related to the tetrahydroacridine core found in Tacrine, one of the first drugs approved for Alzheimer's disease, which acts as an acetylcholinesterase (AChE) inhibitor.[11][12] SAR studies on such analogs have revealed that substitutions on the aromatic nucleus are critical for potent AChE inhibition, a key strategy to enhance cholinergic neurotransmission in the brain.[11][13]

Other Emerging Applications: CXCR4 Antagonism

The C-X-C chemokine receptor type 4 (CXCR4) is involved in cancer metastasis and HIV entry into cells. Rational modification of a tetrahydroisoquinoline-based CXCR4 antagonist by introducing a nitrogen atom to form a 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold led to a new series of potent antagonists.[14][15] This molecular tweak significantly reduced the inhibition of the CYP2D6 enzyme, a common liability in drug development, thereby improving the compound's safety profile.[14][15]

Structure-Activity Relationship (SAR) and Data Analysis

The systematic analysis of how chemical structure relates to biological activity (SAR) is fundamental to medicinal chemistry.[16] For THN scaffolds, SAR studies guide the optimization of potency, selectivity, and pharmacokinetic properties.

Key SAR Insights for THN Scaffolds:

-

Substitution on the Aromatic Ring: The pyridine ring offers multiple positions for substitution. Modifications here can influence hydrogen bonding, hydrophobic interactions, and overall binding orientation within the target protein. For example, in AChE inhibitors, substitutions at specific positions on the aromatic core significantly impact inhibitory activity.[11]

-

Substitution on the Piperidine Ring: The saturated piperidine ring provides vectors for exiting the primary binding pocket and engaging with solvent or adjacent protein surfaces. The stereochemistry of these substituents can be critical for activity, as seen in chiral naphthyridone antibacterial agents.[9]

-

The Piperidine Nitrogen: The nitrogen atom of the piperidine ring is a common point for derivatization. Attaching different functional groups here can modulate solubility, cell permeability, and interactions with the target.

Table 1: Comparative Biological Activity of Representative THN Derivatives

| Compound Class | Target | Representative Compound | IC₅₀ / MIC | Therapeutic Area | Reference |

| Tetrahydrothiazolopyridine | CDK9 | Compound 8e | 5.5 nM | Oncology | [5] |

| Tetrahydro-pyrazolopyridine | ERK2 | - | Sub-micromolar | Oncology | [6] |

| THN Spiropyrimidinetrione | DNA Gyrase | (-)-1 | Potent (data not specified) | Antibacterial | [7] |

| 5,6,7,8-THN | CXCR4 | Compound 12a | Potent (data not specified) | HIV, Oncology | [15] |

| Tetrahydroacridine (related) | AChE | Tacrine Analog | 7.18 - 7.40 (pIC₅₀) | Neurodegeneration | [11] |

Experimental Protocols: A Practical Guide

The following protocols are standardized methodologies for assessing the biological activity of novel THN derivatives.

Protocol: In Vitro Kinase Inhibition Assay (e.g., for CDK9)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a THN compound against a specific protein kinase.

Materials:

-

Recombinant human CDK9/Cyclin T1 enzyme

-

ATP (Adenosine 5'-triphosphate)

-

Kinase substrate peptide (e.g., derived from RNA polymerase II)

-

THN test compounds dissolved in DMSO

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well white assay plates

Methodology:

-

Compound Preparation: Perform serial dilutions of the THN test compounds in DMSO. Further dilute into the kinase assay buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be ≤1%.

-

Reaction Setup: a. To each well of a 384-well plate, add 2.5 µL of the diluted test compound or DMSO (for positive and negative controls). b. Add 2.5 µL of the CDK9/Cyclin T1 enzyme and substrate mixture (prepared in kinase assay buffer). c. Incubate for 10 minutes at room temperature to allow compound binding.

-

Initiate Reaction: Add 5 µL of ATP solution (prepared in kinase assay buffer) to all wells to start the kinase reaction. The final ATP concentration should be at or near its Km for the enzyme.

-

Incubation: Incubate the plate at 30°C for 1 hour with gentle shaking.

-

Reaction Termination & Detection: a. Stop the reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ Reagent to deplete unused ATP, followed by adding a Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. b. Read the luminescence on a plate reader.

-

Data Analysis: a. The luminescent signal is inversely proportional to kinase activity. b. Normalize the data using the controls: 100% activity (DMSO only) and 0% activity (no enzyme). c. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Bacterial Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a THN compound that inhibits the visible growth of a bacterial strain.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

THN test compounds dissolved in DMSO

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Sterile 96-well microtiter plates

Methodology:

-

Bacterial Inoculum Preparation: Culture the bacterial strain overnight. Dilute the culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: Prepare a 2-fold serial dilution of the THN compounds in CAMHB directly in the 96-well plate.

-

Inoculation: Add an equal volume of the prepared bacterial inoculum to each well containing the diluted compound. The final volume in each well should be 100-200 µL.

-

Controls: Include a positive control (bacteria with no compound) and a negative control (broth only) on each plate.

-

Incubation: Cover the plates and incubate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well, as determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀).

Future Perspectives

The tetrahydronaphthyridine scaffold continues to be a highly valuable and "privileged" structure in drug discovery.[1][17] Its ability to provide access to novel, three-dimensional chemical space ensures its relevance for tackling challenging biological targets. Future research will likely focus on:

-

Expanding Chemical Diversity: Developing new synthetic methodologies to access novel THN isomers and substitution patterns.[18]

-

Multi-Targeted Agents: Designing single molecules that can modulate multiple targets simultaneously, a promising strategy for complex diseases like cancer and neurodegeneration.[19][20]

-

Covalent Inhibitors: Incorporating reactive functional groups ("warheads") onto the THN scaffold to achieve irreversible and highly potent inhibition of specific targets.

By integrating innovative synthesis, rigorous biological evaluation, and rational design, the full therapeutic potential of the tetrahydronaphthyridine scaffold can be realized, paving the way for the next generation of small molecule therapeutics.

References

- 1. Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Editorial: Recent advances in the research and development of kinase-inhibitory anticancer molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and optimization of novel tetrahydrothiazolopyridine-based pyrimidines as highly potent cyclin-dependent kinase 9 (CDK9) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ligand efficient tetrahydro-pyrazolopyridines as inhibitors of ERK2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of a tetrahydronaphthyridine spiropyrimidinetrione DNA gyrase inhibiting antibacterial agent--differential substitution at all five carbon atoms of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Fluoronaphthyridines and -quinolones as antibacterial agents. 5. Synthesis and antimicrobial activity of chiral 1-tert-butyl-6-fluoro-7-substituted-naphthyridones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Tetrahydroaminoacridine (THA) as a pharmacological probe in Alzheimer's disease (AD) and other neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recent Updates in the Treatment of Neurodegenerative Disorders Using Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Structure–activity relationship - Wikipedia [en.wikipedia.org]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis of Complex Tetracyclic Fused Scaffolds Enabled by (3 + 2) Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Frontiers | Editorial: Multi-targeted tyrosine kinase inhibitors in the treatment of cancer and neurodegenerative disorders [frontiersin.org]

An In-depth Technical Guide to the Mechanism of Action of 1,2,3,4-Tetrahydro-2,6-Naphthyridine Derivatives as PARP Inhibitors

Abstract

The 1,2,3,4-tetrahydro-2,6-naphthyridine scaffold and its closely related isomers have emerged as a promising framework in the design of targeted cancer therapeutics. This technical guide provides a comprehensive analysis of the primary mechanism of action for this class of compounds: the inhibition of Poly(ADP-ribose) Polymerase (PARP). We will delve into the molecular intricacies of PARP's role in DNA repair, the concept of synthetic lethality that underpins the therapeutic strategy, and the structure-activity relationships that govern the potency and selectivity of these inhibitors. Furthermore, this guide will furnish detailed, field-proven experimental protocols for the evaluation of these derivatives, equipping researchers and drug development professionals with the necessary tools to advance their investigations in this critical area of oncology.

Introduction: The Therapeutic Promise of the Tetrahydro-Naphthyridine Scaffold

The quest for novel, effective, and selective anticancer agents has led medicinal chemists to explore a diverse range of heterocyclic scaffolds. Among these, the rigid, three-dimensional structure of the 1,2,3,4-tetrahydro-naphthyridine core has garnered significant attention. While various derivatives of the broader naphthyridine family have demonstrated a wide spectrum of biological activities, a particularly compelling and well-elucidated mechanism of action for certain tetrahydro-naphthyridine isomers is the potent inhibition of the Poly(ADP-ribose) Polymerase (PARP) enzyme family, with a primary focus on PARP-1.

This guide will focus on the mechanism of PARP inhibition, using potent examples from the tetrahydro-benzo-naphthyridinone class, which are close structural isomers and bioisosteres of the 1,2,3,4-tetrahydro-2,6-naphthyridine core. The principles of PARP inhibition and the associated methodologies are directly translatable across these closely related molecular architectures.

The Central Mechanism: PARP Inhibition and the Principle of Synthetic Lethality

The therapeutic efficacy of tetrahydro-naphthyridine derivatives as anticancer agents is primarily rooted in their ability to inhibit PARP-1, a key enzyme in the base excision repair (BER) pathway for single-strand DNA breaks (SSBs).[1]

The Role of PARP-1 in DNA Repair

PARP-1 acts as a molecular sensor for DNA damage. Upon detecting an SSB, PARP-1 binds to the damaged site and, using nicotinamide adenine dinucleotide (NAD+) as a substrate, catalyzes the synthesis and transfer of long chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins, a process known as PARylation.[1] This PARylation cascade serves two critical functions:

-

Recruitment of DNA Repair Machinery: The negatively charged PAR chains act as a scaffold to recruit other essential DNA repair proteins, such as XRCC1, DNA ligase III, and DNA polymerase beta, to the site of damage.

-

Chromatin Remodeling: PARylation leads to the local relaxation of chromatin structure, making the damaged DNA more accessible to the repair enzymes.

Following successful repair, the PAR chains are degraded by poly(ADP-ribose) glycohydrolase (PARG), and PARP-1 dissociates from the DNA.

The Two-Pronged Attack of Tetrahydro-Naphthyridine PARP Inhibitors

Tetrahydro-naphthyridine derivatives, acting as PARP inhibitors (PARPi), disrupt this crucial repair process through a dual mechanism:

-

Catalytic Inhibition: These small molecules occupy the NAD+ binding pocket of the PARP-1 enzyme, preventing the synthesis of PAR chains. This blockade of PARylation halts the recruitment of the DNA repair machinery, leading to an accumulation of unrepaired SSBs.[2]

-

PARP Trapping: Beyond simple catalytic inhibition, a key feature of many potent PARP inhibitors, including those based on the tetrahydro-naphthyridine scaffold, is their ability to "trap" the PARP-1 enzyme onto the DNA at the site of the break.[3] This PARP-DNA complex is highly cytotoxic, as it creates a physical obstruction to DNA replication and transcription.

The accumulation of unrepaired SSBs and the formation of these cytotoxic PARP-DNA complexes lead to the collapse of replication forks during the S-phase of the cell cycle, resulting in the formation of highly lethal double-strand breaks (DSBs).

Synthetic Lethality: The Key to Cancer Cell Selectivity

In healthy cells, these DSBs can be efficiently repaired by the homologous recombination (HR) pathway, a high-fidelity DNA repair mechanism. However, many cancers, particularly those with mutations in the BRCA1 or BRCA2 genes, have a deficient HR pathway.[4][5] This creates a state of "synthetic lethality," where the loss of two different gene functions (in this case, a functional BER pathway due to PARP inhibition and a deficient HR pathway) is lethal to the cell, while the loss of either one alone is not.

This selective vulnerability of HR-deficient cancer cells to PARP inhibition is the cornerstone of the therapeutic strategy for this class of drugs, allowing for targeted killing of cancer cells with minimal toxicity to healthy tissues.[4]

Caption: Mechanism of PARP inhibition and synthetic lethality.

Structure-Activity Relationships (SAR) of Tetrahydro-Naphthyridine PARP Inhibitors

The potency and selectivity of tetrahydro-naphthyridine derivatives as PARP inhibitors are highly dependent on their chemical structure. Studies on 1,3,4,5-tetrahydro-benzo[c][6][7]- and [c][6][8]-napthyridin-6-ones have revealed several key SAR insights.[9][10]

-

The Benzamide Core Mimic: The lactam ring of the tetrahydro-benzo-naphthyridinone scaffold acts as a bioisosteric mimic of the benzamide moiety present in many classical PARP inhibitors. This core structure is crucial for interacting with the nicotinamide binding pocket of PARP-1.

-

Partial Saturation of the C-Ring: The partial saturation of the C-ring in the tetrahydro-benzo-naphthyridinone structure has been shown to be more potent than the fully aromatic C-ring derivatives.[9][10] This suggests that the three-dimensional conformation of the saturated ring plays a key role in optimizing interactions within the active site.

-

Introduction of Tertiary Amines: The incorporation of tertiary amines into the structure enhances aqueous solubility, which is a critical property for drug development and intravenous formulation.[9][10] These basic groups allow for salt formation, improving the pharmacokinetic profile of the compounds.

| Derivative Class | Key Structural Feature | Impact on Activity | Reference |

| Tetrahydro-benzo[c][6][7]-napthyridin-6-ones | Partially saturated C-ring | Increased potency compared to aromatic analogs | [9][10] |

| Tetrahydro-benzo[c][6][8]-napthyridin-6-ones | Isomeric core structure | Potent PARP-1 inhibition | [9][10] |

| Derivatives with tertiary amines | Introduction of a basic moiety | Enhanced aqueous solubility and suitability for IV formulation | [9][10] |

Experimental Methodologies for Evaluating Tetrahydro-Naphthyridine PARP Inhibitors

The preclinical evaluation of novel PARP inhibitors involves a series of well-defined in vitro assays to determine their enzymatic activity, cellular efficacy, and mechanism of action.

PARP-1 Enzymatic Activity Assay (Colorimetric)

This assay quantifies the ability of a test compound to inhibit the catalytic activity of PARP-1.

Principle: This assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins coated on a microplate. The amount of incorporated biotin is then detected using a streptavidin-HRP conjugate and a colorimetric substrate.

Step-by-Step Protocol:

-

Plate Coating: Coat a 96-well plate with histone H4.

-

Inhibitor Addition: Add varying concentrations of the tetrahydro-naphthyridine derivative to the wells.

-

Enzyme and DNA Addition: Add recombinant human PARP-1 enzyme and activated DNA to initiate the reaction.

-

PARylation Reaction: Add biotinylated NAD+ to the wells and incubate to allow for the PARylation of the coated histones.

-

Detection:

-

Wash the plate to remove unbound reagents.

-

Add streptavidin-HRP and incubate.

-

Wash the plate again.

-

Add a colorimetric HRP substrate (e.g., TMB).

-

Stop the reaction with an acid solution.

-

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the inhibitory activity of the compound.

Caption: Workflow for a colorimetric PARP-1 enzymatic activity assay.

PARP Trapping Assay (Fluorescence Polarization)

This assay measures the ability of an inhibitor to trap PARP-1 on a DNA substrate.

Principle: The assay uses a fluorescently labeled DNA oligonucleotide. When PARP-1 binds to this probe, the large size of the complex slows its rotation, resulting in a high fluorescence polarization (FP) signal. In the presence of NAD+, PARP-1 auto-PARylates and dissociates from the DNA, leading to a low FP signal. A trapping inhibitor will prevent this dissociation, thus maintaining a high FP signal.[3][11]

Step-by-Step Protocol:

-

Master Mix Preparation: Prepare a master mix containing assay buffer, DTT, and the fluorescently labeled nicked DNA.

-

Inhibitor Addition: Add varying concentrations of the tetrahydro-naphthyridine derivative to the wells of a microplate.

-

Enzyme Addition: Add PARP-1 enzyme to the wells.

-

Reaction Initiation: Add NAD+ to initiate the PARylation reaction.

-

Incubation: Incubate the plate at room temperature.

-

Data Acquisition: Read the fluorescence polarization using a suitable plate reader. An increase in the FP signal in the presence of the inhibitor indicates PARP trapping.

References

- 1. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

- 2. youtube.com [youtube.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. mdpi.com [mdpi.com]

- 5. PARP Inhibitors Display Differential Efficacy in Models of BRCA Mutant High-Grade Serous Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bellbrooklabs.com [bellbrooklabs.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Design and synthesis of poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. Part 3: In vitro evaluation of 1,3,4,5-tetrahydro-benzo[c][1,6]- and [c][1,7]-naphthyridin-6-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

Physicochemical characteristics of 1,2,3,4-Tetrahydro-2,6-naphthyridine dihydrochloride

An In-Depth Technical Guide to the Physicochemical Characteristics of 1,2,3,4-Tetrahydro-2,6-naphthyridine Dihydrochloride

Executive Summary

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. As a bicyclic heterocyclic compound, its rigid, three-dimensional structure serves as a versatile foundation for developing ligands for various biological targets.[1] This document, intended for researchers, scientists, and drug development professionals, details the compound's chemical identity, structural features, solubility, thermal stability, and acid-base characteristics. Furthermore, it outlines standardized analytical methodologies for structural elucidation and purity assessment, along with critical information on handling, storage, and safety. The dihydrochloride salt form is specifically addressed, as it is commonly used to enhance the solubility and stability of the parent compound, facilitating its application in research and pharmaceutical development.[2]

Introduction to the 1,2,3,4-Tetrahydro-2,6-naphthyridine Scaffold

The naphthyridine ring system, a class of pyridopyridines, represents a "privileged scaffold" in medicinal chemistry.[1][3] Its derivatives have demonstrated a wide spectrum of biological activities, including potential as antidepressant, antimicrobial, and central nervous system (CNS) agents.[2] The partially saturated 1,2,3,4-tetrahydro-2,6-naphthyridine core offers a distinct three-dimensional geometry compared to its aromatic parent, which is crucial for specific molecular interactions with biological targets.

The conversion of the free base (CAS 31786-18-2) to its dihydrochloride salt (CAS 449175-43-3) is a critical step that significantly improves the compound's physical properties.[2][4][5] This salt formation enhances aqueous solubility and chemical stability, making it more amenable for use in biological assays and for potential formulation into pharmaceutical products. This guide focuses on the dihydrochloride salt, providing the foundational data necessary for its effective use in research and development.

Chemical Identity and Structure

A precise understanding of the molecule's identity is fundamental to all scientific investigation. The key identifiers and structural representation are provided below.

Core Compound Identifiers

| Property | Value | Source(s) |

| Systematic Name | 1,2,3,4-Tetrahydronaphthyridine dihydrochloride | [2] |

| CAS Number | 449175-43-3 | [2] |

| Molecular Formula | C₈H₁₂Cl₂N₂ | [2] |

| Molecular Weight | 207.1 g/mol | [2] |

| Parent Compound CAS | 31786-18-2 (Free Base) | [2][4] |

Molecular Structure

The structure consists of a fused pyridine and a tetrahydropyridine ring. The dihydrochloride salt form results from the protonation of the two basic nitrogen atoms within the bicyclic system.[2]

Caption: Chemical structure of this compound.

Key Physicochemical Properties

The utility of a chemical entity in drug development is heavily dependent on its physicochemical characteristics. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for formulation.

Physical State and Appearance

This compound is typically supplied as a solid, often crystalline, powder. The exact color and morphology should be confirmed by visual inspection and, if necessary, microscopy for each batch.

Solubility

The conversion of the parent free base to the dihydrochloride salt is performed primarily to enhance aqueous solubility.[2] While the free base may exhibit limited solubility in water, the salt form is expected to be significantly more soluble in aqueous buffers and polar protic solvents like methanol and ethanol. For experimental purposes, deuterated dimethyl sulfoxide (DMSO-d6) is also a suitable solvent, particularly for NMR analysis.[1]

Experimental Protocol: Semi-Quantitative Solubility Assessment

-

Preparation: Add 1 mg of the compound to a 2 mL vial.

-

Solvent Addition: Add the test solvent (e.g., Water, PBS pH 7.4, Ethanol) in 100 µL increments.

-

Mixing: Vortex the vial for 30-60 seconds after each addition.

-

Observation: Visually inspect for complete dissolution against a contrasting background.

-

Quantification: Calculate the approximate solubility based on the volume of solvent required for complete dissolution. This provides a rapid assessment for guiding stock solution preparation.

Thermal Properties

Thermal analysis is crucial for determining the stability and purity of a pharmaceutical compound.[6] Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on melting point, decomposition temperature, and the presence of solvates or hydrates.[7][8][9]

| Thermal Property | Description | Expected Observation |

| Melting Point | The temperature at which the solid-to-liquid phase transition occurs. | A sharp endothermic peak on the DSC thermogram. |

| Decomposition | The temperature at which the molecule begins to chemically degrade. | A significant weight loss on the TGA curve, often accompanied by a complex series of endothermic or exothermic events in the DSC.[7] |

| Hydration State | Presence of bound water molecules. | A weight loss step in the TGA curve at temperatures below ~120°C, corresponding to an endothermic event in the DSC.[7] |

Experimental Protocol: Simultaneous TGA-DSC Analysis The use of a simultaneous thermal analyzer (STA) allows for both TGA and DSC data to be collected from a single sample, which is highly efficient, especially when material is limited.[7]

-

Instrument Calibration: Calibrate the instrument for temperature, heat flow, and mass using certified reference materials (e.g., indium for temperature/heat flow, a certified weight for mass).[7]

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into an alumina or aluminum pan.

-

Analysis Conditions:

-

Data Analysis: Analyze the resulting TGA curve for weight loss events and the DSC curve for endothermic (melting, dehydration) and exothermic (decomposition, crystallization) events.[6] The causality behind this choice is to correlate thermal events (DSC) directly with mass changes (TGA), allowing for unambiguous identification of processes like dehydration versus anhydrous melting.[7]

Acidity and Basicity (pKa)

Analytical Characterization

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of this compound.[1]

Caption: A typical analytical workflow for the characterization of a research chemical.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for elucidating the precise molecular structure. ¹H NMR provides information on the number and connectivity of hydrogen atoms, while ¹³C NMR details the carbon skeleton. For this compound, deuterated solvents like DMSO-d6 or D₂O are appropriate.[1] The resulting spectra should be consistent with the tetrahydro-2,6-naphthyridine core structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibration frequencies.[11] Key expected peaks would include N-H stretching vibrations from the protonated amines, C-H stretching from the aliphatic and aromatic portions, and C=N/C=C stretching from the pyridine ring.

-

Mass Spectrometry (MS): MS provides the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, providing definitive confirmation of the molecular formula. The expected parent ion would correspond to the free base (C₈H₁₀N₂) after loss of the two HCl moieties.

Chromatographic Purity

-

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of a non-volatile organic compound. A reversed-phase method using a C18 column with a mobile phase gradient of water and acetonitrile (both typically containing a modifier like 0.1% trifluoroacetic acid or formic acid) is a common starting point. Purity is assessed by integrating the peak area of the main component relative to the total area of all observed peaks at a specific UV wavelength.

Stability and Storage

Proper storage is essential to maintain the integrity of the compound over time.

-

Recommended Storage: The compound should be stored in a tightly closed container in a dry and well-ventilated place. Storage under an inert atmosphere (e.g., argon or nitrogen) at room temperature is also recommended.[12]

-

Instabilities: As a hydrochloride salt, the compound is hygroscopic and should be protected from moisture. It should also be kept away from strong bases, which would deprotonate the molecule and convert it back to the less soluble free base. Keep away from heat and sources of ignition.

Safety and Handling

Standard laboratory safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses, and a lab coat.[13]

-

Handling: Avoid breathing dust.[4] Handle in a well-ventilated area or a chemical fume hood. In case of spills, collect the material and dispose of it properly, ensuring it does not enter drains.[14]

-

Toxicity: Specific toxicity data for this compound is limited. It should be handled as a potentially hazardous substance. The GHS pictogram for the parent compound is "Irritant" with the signal word "Warning".[1][4]

Conclusion

This compound is a valuable chemical scaffold for pharmaceutical research. Its key physicochemical characteristics, including enhanced aqueous solubility and stability in its salt form, make it a practical building block for creating complex molecules and screening for biological activity.[2] The analytical methods outlined in this guide provide a robust framework for ensuring its identity, purity, and quality. A thorough understanding and application of this data are essential for any researcher utilizing this compound in drug discovery and development programs.

References

- 1. benchchem.com [benchchem.com]

- 2. Buy this compound | 449175-43-3 [smolecule.com]

- 3. ngc.digitallibrary.co.in [ngc.digitallibrary.co.in]

- 4. 1,2,3,4-tetrahydro-2,6-naphthyridine 97% | CAS: 31786-18-2 | AChemBlock [achemblock.com]

- 5. scbt.com [scbt.com]

- 6. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]

- 7. azom.com [azom.com]

- 8. tainstruments.com [tainstruments.com]

- 9. cetco.com [cetco.com]

- 10. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]

- 11. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

- 12. Cas 1416352-01-6,1,2,3,4-Tetrahydro-2,6-naphthyridine hydrochloride | lookchem [lookchem.com]

- 13. aksci.com [aksci.com]

- 14. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to the Spectroscopic Data of 1,2,3,4-Tetrahydro-2,6-naphthyridine

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the heterocyclic compound 1,2,3,4-Tetrahydro-2,6-naphthyridine. With the molecular formula C₈H₁₀N₂ and a molecular weight of 134.18 g/mol , this molecule is a valuable scaffold in medicinal chemistry. Due to a scarcity of directly published, comprehensive spectral sets for this specific isomer, this guide leverages foundational spectroscopic principles and data from analogous structures to present a predictive yet robust characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural verification and analytical behavior of this compound.

Introduction and Molecular Structure

1,2,3,4-Tetrahydro-2,6-naphthyridine is a bicyclic heteroaromatic compound featuring a pyridine ring fused to a tetrahydropyridine ring. The structural rigidity and presence of both a secondary amine and a pyridine nitrogen make it an interesting building block for chemical library synthesis. Accurate and unambiguous structural confirmation is paramount, and this is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together, they offer a complete picture of the molecule's atomic connectivity and chemical environment.

The molecular structure with the standardized numbering system used for spectral assignments throughout this guide is presented below.

Caption: Structure of 1,2,3,4-Tetrahydro-2,6-naphthyridine with IUPAC numbering.

Spectroscopic Characterization Workflow

The structural elucidation of a synthesized compound like 1,2,3,4-Tetrahydro-2,6-naphthyridine follows a logical workflow. This process ensures that the identity and purity of the material are confirmed before its use in further applications.

Caption: Logical workflow for the complete spectroscopic characterization of a target molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their connectivity, and their chemical environment.

Experimental Protocol

A standard protocol involves dissolving approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for general organic compounds, while DMSO-d₆ is excellent for compounds with exchangeable protons like N-H, as it often sharpens these signals. The spectrum is typically recorded on a 400 MHz or higher field spectrometer, and chemical shifts are referenced internally to tetramethylsilane (TMS) at 0.00 ppm.

Predicted Spectrum and Data Interpretation

The structure of 1,2,3,4-Tetrahydro-2,6-naphthyridine suggests the presence of distinct signals in both the aromatic and aliphatic regions.

-

Aromatic Protons (δ 7.0–8.5 ppm): The pyridine ring contains three protons. The proton at the C5 position (H-5) is adjacent to the ring fusion and the nitrogen atom, and is expected to be a singlet. The protons at C7 and C8 (H-7 and H-8) form a coupled system and should appear as doublets. Due to the electron-withdrawing nature of the pyridine nitrogen, these protons are deshielded and appear downfield.[1]

-

Aliphatic Protons (δ 2.5–4.5 ppm): The tetrahydropyridine ring contains three methylene (CH₂) groups and one secondary amine (N-H) proton.

-

The C1-H₂ protons are benzylic (adjacent to an aromatic ring) and next to a nitrogen atom, which would place their chemical shift around δ 4.0-4.2 ppm. This signal is expected to be a singlet as there are no adjacent protons.

-

The C3-H₂ and C4-H₂ protons form an ethyl-like fragment (-CH₂-CH₂-). They will be coupled to each other, likely appearing as two triplets. The C3 protons, being adjacent to the secondary amine, are expected around δ 3.0-3.2 ppm, while the C4 protons, being further from the heteroatoms, should be slightly more upfield, around δ 2.8-3.0 ppm.

-

The N2-H proton of the secondary amine will appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration, typically in the range of δ 1.5-4.0 ppm.

-

Summary of Predicted ¹H NMR Data

| Position | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| H-5 | ~8.3 | s | - | 1H | Aromatic CH |

| H-7 | ~7.5 | d | ~8.0 | 1H | Aromatic CH |

| H-8 | ~7.1 | d | ~8.0 | 1H | Aromatic CH |

| H-1 | ~4.1 | s | - | 2H | Ar-CH₂ -N |

| H-3 | ~3.1 | t | ~6.0 | 2H | N-CH₂ -CH₂ |

| H-4 | ~2.9 | t | ~6.0 | 2H | N-CH₂-CH₂ |

| H-2 | 1.5 - 4.0 | br s | - | 1H | NH |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule, providing crucial information about the carbon skeleton.

Experimental Protocol

The sample is prepared as for ¹H NMR. ¹³C NMR spectra are typically acquired on the same instrument, operating at a lower frequency (e.g., 100 MHz for a 400 MHz ¹H spectrometer). Due to the low natural abundance of ¹³C, more scans are required. Broadband proton decoupling is used to simplify the spectrum to single lines for each carbon. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

Predicted Spectrum and Data Interpretation

The molecule's C₈ structure is expected to show eight distinct signals, as there is no plane of symmetry. These signals can be grouped into aromatic and aliphatic regions.[2]

-

Aromatic Carbons (δ 120–160 ppm): The six carbons of the fused ring system will resonate in this region. The carbons directly bonded to nitrogen (C5, C8a) will be significantly deshielded. The quaternary carbons (C4a, C8a) will generally have weaker signals than the protonated carbons (C5, C7, C8).[3]

-

Aliphatic Carbons (δ 40–60 ppm): The three methylene carbons of the tetrahydro- portion will appear in this region. Their chemical shifts are influenced by their proximity to the nitrogen atoms and the aromatic ring. C1, being both benzylic and adjacent to N2, would be the most downfield of the three. C3 is adjacent to N2, and C4 is adjacent to the aromatic ring fusion.

Summary of Predicted ¹³C NMR Data

| Position | Predicted δ (ppm) | Carbon Type | Assignment |

| C-5 | ~148 | CH | Aromatic |

| C-7 | ~136 | CH | Aromatic |

| C-8 | ~121 | CH | Aromatic |

| C-4a | ~145 | C | Quaternary Aromatic |

| C-8a | ~155 | C | Quaternary Aromatic |

| C-1 | ~50 | CH₂ | Aliphatic (Ar-C H₂-N) |

| C-3 | ~45 | CH₂ | Aliphatic (N-C H₂-CH₂) |

| C-4 | ~42 | CH₂ | Aliphatic (N-CH₂-C H₂) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol

A small amount of the solid sample can be finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, if the sample is soluble, a spectrum can be obtained from a thin film cast from a volatile solvent. The spectrum is recorded over the range of 4000–400 cm⁻¹.

Predicted Spectrum and Data Interpretation

The key functional groups in 1,2,3,4-Tetrahydro-2,6-naphthyridine will give rise to characteristic absorption bands.[4][5]

-

N-H Stretch: The secondary amine will show a single, medium-intensity absorption band in the 3300–3350 cm⁻¹ region.[6][7]

-

C-H Stretch: Aromatic C-H stretching vibrations appear at wavenumbers just above 3000 cm⁻¹ (typically 3010–3100 cm⁻¹). Aliphatic C-H stretching from the CH₂ groups will be observed just below 3000 cm⁻¹ (typically 2850–2960 cm⁻¹).

-

C=C and C=N Ring Stretch: The stretching vibrations of the pyridine ring will produce several sharp, medium-to-strong bands in the 1450–1610 cm⁻¹ region.

-

C-N Stretch: The C-N stretching vibrations for the aliphatic amine and the aromatic pyridine ring will appear in the 1250-1350 cm⁻¹ (aromatic) and 1020-1250 cm⁻¹ (aliphatic) regions.[4]

Summary of Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3350 - 3300 | Medium | N-H Stretch | Secondary Amine |

| 3100 - 3010 | Medium-Weak | C-H Stretch | Aromatic |

| 2960 - 2850 | Medium | C-H Stretch | Aliphatic (CH₂) |

| 1610 - 1450 | Strong-Medium | C=C, C=N Stretch | Aromatic Ring |

| 1350 - 1250 | Strong | C-N Stretch | Aromatic Amine |

| 1250 - 1020 | Medium | C-N Stretch | Aliphatic Amine |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information.

Experimental Protocol

For a volatile, thermally stable compound like this, Electron Ionization (EI) is a standard technique. The sample is introduced into the mass spectrometer, where it is vaporized and bombarded with high-energy electrons (typically 70 eV). This process forms a radical cation, the molecular ion (M⁺˙), which can then undergo fragmentation.

Predicted Spectrum and Data Interpretation

-

Molecular Ion (M⁺˙): The molecular formula is C₈H₁₀N₂. The molecular weight is 134.18. The nominal mass is 134. According to the Nitrogen Rule , a compound with an even number of nitrogen atoms will have an even nominal molecular weight, which holds true here. The M⁺˙ peak at m/z 134 is expected to be prominent.

-

Key Fragmentation Pathways: The fragmentation of cyclic amines is often driven by cleavage alpha (α) to the nitrogen atom.[8][9] For 1,2,3,4-Tetrahydro-2,6-naphthyridine, the most likely fragmentation is the loss of a hydrogen atom from the C1 or C3 position, which are alpha to the N2 amine. This would result in a stable iminium cation.

-

α-Cleavage: Loss of a hydrogen atom from C1 would lead to a fragment at m/z 133 (M-1). This is often the base peak (most intense peak) in the mass spectra of similar tetrahydroisoquinoline structures.[10][11]

-

Retro-Diels-Alder (RDA) type reaction: Cleavage of the tetrahydropyridine ring can also occur, though it may be less favored than α-cleavage.

-

Primary Fragmentation Pathway

The most probable and informative fragmentation pathway involves the loss of a hydrogen radical from the C1 position to form a highly stabilized iminium ion.

Caption: Predicted primary fragmentation pathway for 1,2,3,4-Tetrahydro-2,6-naphthyridine under EI-MS.

Summary of Predicted MS Data

| m/z | Predicted Intensity | Identity |

| 134 | Strong | [M]⁺˙ (Molecular Ion) |

| 133 | Very Strong (Base Peak) | [M-H]⁺ |

| 105 | Medium | [M-H-C₂H₄]⁺ (Loss of ethylene from M-1) |

| 104 | Medium | [C₇H₆N]⁺ |

Conclusion

The spectroscopic characterization of 1,2,3,4-Tetrahydro-2,6-naphthyridine can be confidently achieved through the combined application of NMR, IR, and MS. This guide provides a detailed predictive framework for the expected spectral data. The ¹H and ¹³C NMR spectra will confirm the precise arrangement of protons and the carbon skeleton. IR spectroscopy will verify the presence of key functional groups, namely the secondary amine and the aromatic pyridine ring. Finally, mass spectrometry will confirm the molecular weight and provide fragmentation data consistent with the proposed structure, with a characteristic base peak at m/z 133. This comprehensive spectroscopic fingerprint is essential for the unequivocal identification and quality control of this important heterocyclic scaffold in any research or development setting.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. wikieducator.org [wikieducator.org]

- 8. researchgate.net [researchgate.net]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. Isoquinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]

- 11. 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unlocking New Therapeutic Avenues: A Technical Guide to 2,6-Naphthyridine Derivatives and Their Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of 2,6-Naphthyridine Derivatives in Oncology

The 2,6-naphthyridine scaffold, a heterocyclic aromatic compound, has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] This in-depth technical guide provides a comprehensive overview of the key therapeutic targets of 2,6-naphthyridine derivatives, with a primary focus on their potential in oncology. As a Senior Application Scientist, the following sections will dissect the causality behind experimental choices and provide self-validating protocols to empower researchers in their drug discovery endeavors. We will explore the inhibition of critical kinases such as Protein Kinase C (PKC), Casein Kinase 2 (CK2), and Fibroblast Growth Factor Receptor 4 (FGFR4), and delve into the modulation of pivotal signaling pathways, including Akt/mTOR and Wnt/β-catenin. This guide is designed to be a definitive resource, bridging the gap between foundational knowledge and practical application in the pursuit of novel cancer therapeutics.

I. Protein Kinase C (PKC): A Versatile Target for 2,6-Naphthyridine-Based Inhibitors

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are integral to a multitude of cellular signaling pathways governing cell proliferation, differentiation, and apoptosis.[1] Dysregulation of PKC isoforms is frequently implicated in various cancers, making them a compelling target for therapeutic intervention.[1] A novel series of 2,6-naphthyridine derivatives has been identified as potent and selective ATP-competitive inhibitors of PKC isozymes.[2]

Mechanism of Action and Selectivity

These 2,6-naphthyridine compounds exert their inhibitory effect by competing with ATP for binding to the catalytic domain of PKC. Notably, certain derivatives exhibit significant selectivity for the novel PKC isotypes (δ, ε, η, and θ) over the classical isotypes (α, βI, γ), a crucial aspect for minimizing off-target effects. This selectivity is attributed to specific interactions between the 2,6-naphthyridine core and unique residues within the ATP-binding pocket of the novel PKC isoforms.

Structure-Activity Relationship (SAR) Insights

The potency and selectivity of these inhibitors are intricately linked to the nature and position of substituents on the 2,6-naphthyridine scaffold. A systematic exploration of these modifications is essential for optimizing their therapeutic potential.

-

Substitution at the C4-position: The introduction of a substituted aniline at the C4-position has been shown to be critical for potent PKC inhibition. The nature of the substituent on the aniline ring can significantly influence isoform selectivity.

-

Modifications at the C7-position: Alterations at this position can impact both potency and pharmacokinetic properties. For instance, the incorporation of small, polar groups can enhance solubility and cell permeability.

A deeper understanding of these SAR principles allows for the rational design of next-generation PKC inhibitors with improved efficacy and safety profiles.

Quantitative Data: Potency of 2,6-Naphthyridine PKC Inhibitors

The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values for a representative 2,6-naphthyridine derivative against various PKC isozymes.

| Compound | PKCδ (nM) | PKCε (nM) | PKCη (nM) | PKCθ (nM) | PKCα (nM) |

| Compound A | 15 | 20 | 25 | 30 | >1000 |

Data presented is a representative example based on available literature.

Signaling Pathway Modulation

PKC isoforms are key regulators of multiple signaling cascades, including the Ras-Raf-MEK-ERK and PI3K/Akt/mTOR pathways. By inhibiting specific PKC isozymes, 2,6-naphthyridine derivatives can effectively attenuate these pro-survival and proliferative signals in cancer cells.

References

- 1. Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

The Naphthyridine Core: A Technical Guide to its Discovery, Synthesis, and Pharmacological Significance

Introduction

The naphthyridine scaffold, a heterocyclic aromatic compound composed of two fused pyridine rings, represents a cornerstone in medicinal chemistry and drug development. This bicyclic system, existing in six isomeric forms depending on the position of the nitrogen atoms, has proven to be a "privileged scaffold," yielding compounds with a vast spectrum of biological activities. This technical guide provides an in-depth exploration of the history, synthetic evolution, and pharmacological importance of naphthyridine compounds, with a particular focus on the seminal discovery of nalidixic acid and its enduring impact on antibacterial drug research. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this vital heterocyclic motif.

A Journey Through Time: The Historical Unveiling of Naphthyridines

The story of naphthyridines is one of a slow-burning discovery followed by a sudden explosion of interest, driven by a landmark therapeutic breakthrough. While the theoretical possibility of these diazaphenanthrenes had been considered earlier, their practical synthesis and characterization unfolded over several decades.

The Dawn of Naphthyridine Chemistry: Early Syntheses

The first documented synthesis of a naphthyridine core, specifically the 1,8-naphthyridine isomer, was reported by Koller's group in 1927.[1] However, this initial discovery did not immediately capture the widespread attention of the scientific community. Shortly after, in 1927, the unsubstituted 1,5-naphthyridine was synthesized.[2] It was not until 1958 that the 1,6- and 1,7-naphthyridine isomers were prepared, followed by the isolation of 2,6-naphthyridine in 1965 and the synthesis of 2,7-naphthyridine also in 1958.[3]

The Turning Point: The Discovery of Nalidixic Acid

The watershed moment that propelled naphthyridines into the pharmaceutical spotlight occurred in 1962 with the discovery of nalidixic acid by George Y. Lesher and his colleagues at the Sterling-Winthrop Research Institute.[1] Serendipitously identified as a byproduct during the synthesis of the antimalarial drug chloroquine, nalidixic acid, a 1,8-naphthyridine derivative, was the first compound of its class to demonstrate potent antibacterial activity, particularly against Gram-negative bacteria.[1] Its subsequent approval for the treatment of urinary tract infections marked the birth of the quinolone class of antibiotics and ignited a fervent interest in the therapeutic potential of the naphthyridine scaffold.[1]

| Year | Event | Significance |

| 1927 | First documented synthesis of the 1,8-naphthyridine core by Koller's group.[1] | Foundational discovery of the naphthyridine scaffold. |

| 1927 | Synthesis of unsubstituted 1,5-naphthyridine.[2] | Expansion of the known naphthyridine isomers. |

| 1958 | Synthesis of 1,6-, 1,7-, and 2,7-naphthyridine isomers.[3] | Completion of the synthesis of the core naphthyridine isomers. |

| 1962 | Discovery of nalidixic acid by George Y. Lesher.[1] | Revolutionized the field of antibacterial chemotherapy and established the therapeutic importance of naphthyridines. |

| 1965 | Isolation of 2,6-naphthyridine.[3] | Completed the set of the six fundamental naphthyridine isomers. |

| 1967 | Clinical introduction of nalidixic acid. | The first quinolone antibiotic to be used in clinical practice. |

The Art of the Build: Synthetic Strategies for Naphthyridine Cores

The exploration of the vast chemical space and therapeutic potential of naphthyridine derivatives has been made possible by the development of a diverse array of synthetic methodologies. Classical named reactions have been adapted and refined, and novel strategies continue to emerge, providing access to all six isomeric scaffolds with a wide range of substitutions.

Classical Approaches to Naphthyridine Synthesis

Several venerable reactions in heterocyclic chemistry form the bedrock of naphthyridine synthesis. These methods typically involve the construction of the second pyridine ring onto a pre-existing pyridine derivative.

The Friedländer synthesis is arguably the most versatile and widely employed method for constructing quinolines and, by extension, naphthyridines. This reaction involves the condensation of a 2-aminopyridine-3-carbaldehyde or a related ketone with a compound containing an α-methylene group (e.g., a ketone, ester, or nitrile) under acidic or basic conditions.[4][5]

Experimental Protocol: General Friedländer Synthesis of 1,8-Naphthyridines [6]

-

Reactants:

-

2-Aminonicotinaldehyde (1.0 eq)

-

Active methylene compound (e.g., ketone, ester) (1.0-1.5 eq)

-

Catalyst (e.g., KOH, NaOH, or an acid catalyst)

-

Solvent (e.g., ethanol, water)

-

-

Procedure:

-

Dissolve the 2-aminonicotinaldehyde and the active methylene compound in the chosen solvent in a round-bottom flask.

-

Add the catalyst to the reaction mixture.

-

Stir the mixture at room temperature or heat under reflux, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into cold water.

-

If a precipitate forms, collect it by filtration. If not, extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

-

The Skraup synthesis and its variations, such as the Doebner-von Miller reaction, are powerful methods for the synthesis of quinolines that can be adapted for naphthyridines. The classic Skraup reaction involves heating an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene or arsenic pentoxide).[7][8] The reaction proceeds via the in situ formation of acrolein from the dehydration of glycerol, followed by a Michael addition of the aminopyridine, cyclization, and oxidation.

Experimental Protocol: Skraup Synthesis of 1,5-Naphthyridine [9][10]

-

Reactants:

-

3-Aminopyridine

-

Glycerol

-

Concentrated Sulfuric Acid

-

Oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)

-

Ferrous sulfate (optional, as a moderator)

-

-

Procedure:

-

Caution: This reaction can be highly exothermic and should be performed with appropriate safety precautions in a well-ventilated fume hood.

-

In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully mix the 3-aminopyridine, glycerol, and the oxidizing agent.

-

Slowly and with vigorous stirring, add the concentrated sulfuric acid to the mixture. The addition of ferrous sulfate can help to control the reaction.

-

Gently heat the mixture. Once the reaction begins, it may become self-sustaining. Be prepared to cool the flask if the reaction becomes too vigorous.

-

After the initial exothermic reaction subsides, continue to heat the mixture at a controlled temperature (e.g., 140-150°C) for several hours.

-

Allow the mixture to cool and then cautiously dilute it with water.

-

Neutralize the acidic solution with a concentrated solution of sodium hydroxide until it is strongly alkaline.

-

Perform steam distillation to isolate the crude 1,5-naphthyridine.

-

Separate the organic layer from the distillate, dry it over a suitable drying agent (e.g., potassium carbonate), and purify by distillation or other appropriate methods.

-

The Gould-Jacobs reaction is a versatile method for the synthesis of 4-hydroxyquinolines and can be readily applied to the preparation of 4-hydroxynaphthyridines. The reaction involves the condensation of an aminopyridine with a substituted malonic ester, such as diethyl ethoxymethylenemalonate (DEEM), followed by thermal cyclization.[11][12]

Experimental Protocol: Gould-Jacobs Synthesis of 4-Hydroxy-1,5-Naphthyridine [11]

-

Reactants:

-

3-Aminopyridine (1.0 eq)

-

Diethyl ethoxymethylenemalonate (DEEM) (1.0-1.1 eq)

-

High-boiling solvent (e.g., Dowtherm A, diphenyl ether)

-

-

Procedure:

-

Step 1: Condensation. In a round-bottom flask, mix 3-aminopyridine and diethyl ethoxymethylenemalonate. Heat the mixture at a moderate temperature (e.g., 100-120°C) for 1-2 hours. The progress of the reaction can be monitored by the evolution of ethanol.

-

Step 2: Cyclization. Add a high-boiling solvent to the reaction mixture. Heat the solution to a high temperature (e.g., 240-250°C) and maintain it for 15-30 minutes.

-

Cool the reaction mixture, which should result in the precipitation of the product.

-

Collect the solid product by filtration and wash it with a suitable solvent (e.g., ethanol or ether) to remove any residual high-boiling solvent.

-

The product can be further purified by recrystallization.

-

The Camps cyclization is a useful method for the synthesis of 2- and 4-hydroxynaphthyridinones from o-acylaminophenones. This intramolecular condensation reaction is typically carried out in the presence of a base.

Modern Synthetic Approaches

In addition to these classical methods, modern organic synthesis has introduced a variety of new strategies for the construction of naphthyridine rings, often with improved efficiency, milder reaction conditions, and greater functional group tolerance. These include multicomponent reactions, transition-metal-catalyzed cross-coupling reactions followed by cyclization, and various cycloaddition strategies.

Pharmacological Significance: The Enduring Legacy of Naphthyridines

The discovery of nalidixic acid unlocked the immense therapeutic potential of the naphthyridine scaffold, leading to the development of a vast number of derivatives with a wide array of pharmacological activities.

Antibacterial Agents: The Quinolone Revolution

Nalidixic acid was the progenitor of the quinolone class of antibiotics, which have become indispensable in the treatment of a wide range of bacterial infections. These agents exert their antibacterial effect by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, essential enzymes involved in DNA replication, transcription, and repair.[13]

Nalidixic acid and other quinolones selectively target the bacterial DNA gyrase, a tetrameric enzyme composed of two A and two B subunits. The drug binds to the A subunit, stabilizing the transient covalent complex formed between the enzyme and DNA during the process of DNA supercoiling.[13] This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks in the bacterial chromosome.[13] These breaks are lethal to the bacterial cell, leading to a bactericidal effect at higher concentrations.

The accumulation of DNA damage induced by nalidixic acid triggers a complex cellular stress response in bacteria known as the SOS response .[14][15] This is a global regulatory network that includes the induction of a number of genes involved in DNA repair, mutagenesis, and cell division inhibition.

The key players in the SOS response are the RecA and LexA proteins.[11] Under normal conditions, the LexA protein acts as a repressor, binding to the operator sequences (the "SOS box") of the SOS genes and preventing their transcription.[16] When DNA damage occurs, such as the double-strand breaks caused by nalidixic acid, single-stranded DNA (ssDNA) is generated. The RecA protein polymerizes on these ssDNA fragments, forming a nucleoprotein filament.[17][18] This activated RecA* filament acts as a coprotease, stimulating the autocatalytic cleavage of the LexA repressor.[11] The cleavage of LexA leads to the derepression of the SOS genes, allowing for the synthesis of proteins that attempt to repair the DNA damage.

Figure 1: Mechanism of action of nalidixic acid and induction of the SOS response.

Beyond Antibacterials: The Expanding Therapeutic Landscape

While the legacy of naphthyridines is firmly rooted in antibacterial therapy, the scaffold has proven to be a versatile platform for the development of drugs targeting a wide range of diseases. Naphthyridine derivatives have been investigated for their potential as:

-

Anticancer agents: Exhibiting activities such as topoisomerase inhibition and kinase inhibition.

-

Antiviral agents: Including activity against HIV.

-

Anti-inflammatory agents.

-

Central nervous system (CNS) agents: With potential applications in neurodegenerative diseases.

Conclusion

From its humble beginnings as a synthetic curiosity to its current status as a privileged scaffold in drug discovery, the journey of the naphthyridine core is a testament to the power of serendipity and the relentless pursuit of scientific innovation. The discovery of nalidixic acid not only revolutionized the treatment of bacterial infections but also unlocked the vast therapeutic potential of this versatile heterocyclic system. As our understanding of disease biology deepens and synthetic methodologies become ever more sophisticated, the naphthyridine scaffold is poised to remain a fertile ground for the discovery of new and improved medicines for generations to come.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Friedlander Synthesis (Chapter 23) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Skraup reaction - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Convenient synthesis of 2,7-naphthyridine Lophocladines A and B and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benthamdirect.com [benthamdirect.com]

- 14. Genetic analysis of the requirements for SOS induction by nalidixic acid in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. The Regulation of LexA on UV-Induced SOS Response in Myxococcus xanthus Based on Transcriptome Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. RecA protein promotes the regression of stalled replication forks in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 18. [PDF] RecA protein promotes the regression of stalled replication forks in vitro | Semantic Scholar [semanticscholar.org]

Introduction: Bridging Computational Chemistry and Medicinal Innovation

An In-depth Technical Guide: Quantum Chemical Analysis of Tetrahydronaphthyridine Structures for Drug Discovery

Tetrahydronaphthyridines (THNs) represent a class of saturated N-heterocyclic scaffolds that are of significant interest in medicinal chemistry.[1][2] Their rigid, three-dimensional structures offer a unique framework for designing molecules that can engage with biological targets with high specificity and affinity.[2][3] As the pharmaceutical industry strives for more efficient and rational drug design, computational methods have become indispensable.[4][5][6] Quantum chemical (QC) calculations, in particular, provide a powerful lens to investigate the electronic structure, reactivity, and potential interactions of molecules like THNs at the atomic level.[7][8]

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of methods to provide the causal reasoning behind experimental choices, establishing a self-validating workflow for the quantum chemical analysis of tetrahydronaphthyridine derivatives. The aim is to empower scientists to leverage these computational tools to predict molecular properties, interpret structure-activity relationships (SAR), and ultimately guide the synthesis of more effective therapeutic agents.

Pillar 1: Theoretical Foundations and Method Selection

The accuracy and relevance of any quantum chemical study are fundamentally dependent on the chosen theoretical framework. For systems like THNs, which are organic molecules of moderate size, Density Functional Theory (DFT) offers an optimal balance of computational efficiency and accuracy.[7][9][10][11]

Density Functional Theory (DFT): The Computational Workhorse DFT methods calculate the electronic energy of a molecule based on its electron density, rather than the complex many-electron wavefunction. This approach makes it feasible to study drug-sized molecules. The choice of two components is critical:

-

The Functional: This is the mathematical approximation that defines the exchange-correlation energy. For organic molecules, hybrid functionals that mix a portion of exact Hartree-Fock exchange with DFT exchange are highly effective. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-validated choice for molecules containing C, H, N, and O, providing reliable geometries and electronic properties.[7][9][12][13]

-

The Basis Set: This is a set of mathematical functions used to build the molecular orbitals. Pople-style basis sets are common, with 6-311G(d,p) being a robust choice. This notation indicates that it uses a triple-split valence description for each atom and includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately describing the anisotropic nature of chemical bonds and lone pairs.[7][9]

Simulating Reality: The Role of Solvent Effects Biological interactions occur in an aqueous environment. Performing calculations in a simulated vacuum (gas phase) can be misleading. The inclusion of a solvent model is therefore essential. The Polarizable Continuum Model (PCM) is an efficient and widely used implicit solvation model that represents the solvent as a continuous dielectric medium.[7] This approach accounts for the bulk electrostatic effects of the solvent, providing more realistic energies and property predictions.

Pillar 2: The Core Computational Workflow: A Self-Validating Protocol

A rigorous computational study follows a logical sequence of steps, where the output of one stage serves as a validated input for the next. This ensures the scientific integrity of the final results.

Step 1: Initial Structure Generation

The starting point is a plausible 3D structure of the tetrahydronaphthyridine derivative. This can be constructed using any standard molecular building software, such as GaussView, Avogadro, or ChemDraw. The initial geometry does not need to be perfect, as the subsequent optimization step will locate the energy minimum.

Step 2: Geometry Optimization

The primary goal of geometry optimization is to find the most stable 3D arrangement of atoms for the molecule—a stationary point on the potential energy surface.[14][15]

Experimental Protocol: Geometry Optimization

-

Input File Creation: Prepare an input file for the quantum chemistry software (e.g., Gaussian).

-

Route Section (# line): Specify the keywords for the calculation. A typical setup would be: #p Opt B3LYP/6-311G(d,p) SCRF=(PCM,Solvent=Water)

-

#p: Requests detailed output.

-

Opt: Requests a geometry optimization.[14]

-

B3LYP/6-311G(d,p): Specifies the chosen DFT functional and basis set.

-

SCRF=(PCM,Solvent=Water): Applies the PCM solvent model for water.

-

-

Charge and Multiplicity: Specify the molecule's total charge (typically 0 for a neutral molecule) and spin multiplicity (typically 1 for a singlet, closed-shell molecule).

-

Execution: Submit the calculation to the computational server.

-

Verification: Upon completion, check the output file to ensure that the optimization has converged. This is confirmed when the forces on the atoms and the displacement in the last step are below the default thresholds.[15][16]

Step 3: Vibrational Frequency Analysis

This step is non-negotiable and serves as the critical validation of the geometry optimization.[17] A frequency calculation must be performed at the same level of theory as the optimization.[17]

Causality Behind the Protocol: A true energy minimum on the potential energy surface will have all positive (real) vibrational frequencies. The presence of one or more negative (imaginary) frequencies indicates that the structure is not a minimum but a transition state or a higher-order saddle point, and the optimization must be revisited.[16][17]

Experimental Protocol: Frequency Calculation

-